molecular formula C24H48N2O3 B12691517 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate CAS No. 39043-53-3

2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate

Cat. No.: B12691517
CAS No.: 39043-53-3
M. Wt: 412.6 g/mol
InChI Key: KFLYRIQQUDKDNM-UHFFFAOYSA-N
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Description

2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate is a heterocyclic organic compound known for its unique structure and properties This compound is characterized by a long heptadecyl chain attached to an imidazolium ring, which is further substituted with a hydroxyethyl group The acetate anion balances the positive charge on the imidazolium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate typically involves the reaction of heptadecylamine with glyoxal and ethylenediamine under acidic conditions to form the imidazolium ring. The resulting intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques like microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazolium ring can be reduced under specific conditions.

    Substitution: The acetate anion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the imidazolium ring can produce a dihydroimidazole derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate involves its interaction with cellular membranes and proteins. The long heptadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium ring can interact with various enzymes and proteins, inhibiting their activity and leading to cell death. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate is unique due to its specific substitution pattern and the presence of the acetate anion. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

39043-53-3

Molecular Formula

C24H48N2O3

Molecular Weight

412.6 g/mol

IUPAC Name

2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethanol;acetate

InChI

InChI=1S/C22H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(3)4/h25H,2-21H2,1H3;1H3,(H,3,4)

InChI Key

KFLYRIQQUDKDNM-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=[N+](CCN1)CCO.CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CCO.CC(=O)[O-]

Related CAS

28832-11-3

Origin of Product

United States

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